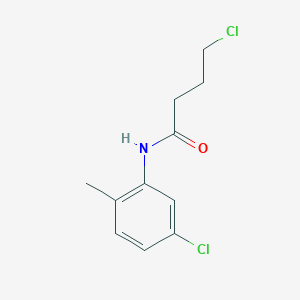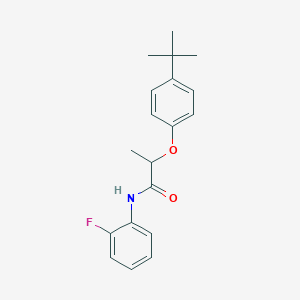![molecular formula C19H10BrClF3N5O B10905424 N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[1,5-a]pyrimidine ring system with specific substituents. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 5-bromopyridin-2-amine with 3-chloro-5-phenylpyrazole-4-carboxylic acid . The reaction proceeds under suitable conditions to form the desired product.
Reaction Conditions::- Reactants: 5-bromopyridin-2-amine, 3-chloro-5-phenylpyrazole-4-carboxylic acid
- Solvent: Appropriate organic solvent (e.g., DMF, DMSO)
- Catalyst: Acid or base (e.g., HCl, NaOH)
- Temperature: Typically at reflux or elevated temperature
- Workup: Filtration, purification (e.g., column chromatography)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidation of the pyrazole ring could lead to various functional groups.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)
Major Products:: The major products depend on the specific reaction conditions. Potential products include amine derivatives, substituted pyrazoles, and other functionalized compounds.
Scientific Research Applications
This compound has garnered interest in various fields:
Chemistry: Researchers explore its reactivity and potential as a building block for novel compounds.
Biology: Investigations into its effects on cell cycle progression and apoptosis.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cell growth and proliferation pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare its properties, reactivity, and biological effects with related pyrazolo[1,5-a]pyrimidines.
Remember that scientific advancements continually expand our understanding of this compound’s potential
Properties
Molecular Formula |
C19H10BrClF3N5O |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H10BrClF3N5O/c20-11-6-7-14(25-9-11)27-18(30)16-15(21)17-26-12(10-4-2-1-3-5-10)8-13(19(22,23)24)29(17)28-16/h1-9H,(H,25,27,30) |
InChI Key |
MSFWSJWPHGJWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(4-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905346.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10905352.png)
![1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10905373.png)
![4-(1H-indol-3-yl)-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]butanehydrazide](/img/structure/B10905375.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10905382.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)
![1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10905388.png)


![Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)
![2-(3-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10905418.png)
![N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide](/img/structure/B10905425.png)
![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(dimethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B10905426.png)
